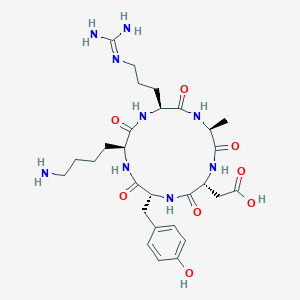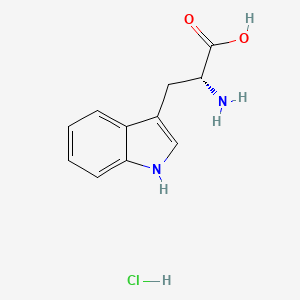![molecular formula C7H4ClNOS B3395841 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine CAS No. 25557-54-4](/img/structure/B3395841.png)
4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine
Overview
Description
4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine, also known as COT or thienopyridone, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism Of Action
4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine exerts its biological activity by inhibiting the activity of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The inhibition of these enzymes leads to the accumulation of DNA double-strand breaks and subsequent cell death. 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical And Physiological Effects
4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has been reported to exhibit potent antibacterial and antitumor activity. It has also been found to induce apoptosis in cancer cells by activating caspase-dependent pathways. Moreover, 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has been investigated for its potential use as a building block for the synthesis of novel materials, such as liquid crystals and polymers.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine in lab experiments include its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, which makes it a promising candidate for the development of new antibiotics. Moreover, 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has been found to exhibit antitumor activity and has the potential to be developed into a novel anticancer agent. However, the limitations of using 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine in lab experiments include its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine. One potential direction is the development of new antibiotics based on 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine, which can overcome the problem of antibiotic resistance. Another direction is the development of novel anticancer agents based on 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine, which can overcome the limitations of current chemotherapy drugs. Moreover, the use of 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine as a building block for the synthesis of novel materials, such as liquid crystals and polymers, is an area of active research. Overall, the research on 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has the potential to lead to the development of new drugs and materials with significant applications in various fields.
Scientific Research Applications
4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has been widely studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has also been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Moreover, 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine has been investigated for its potential use as a building block for the synthesis of novel materials, such as liquid crystals and polymers.
properties
IUPAC Name |
4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-6-1-3-9(10)7-5(6)2-4-11-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJMHPJIZEUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C2C(=C1Cl)C=CS2)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345332 | |
| Record name | 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-oxidothieno[2,3-b]pyridin-7-ium | |
CAS RN |
25557-54-4 | |
| Record name | NSC152394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)


![4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine](/img/structure/B3395836.png)


![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)